molecular formula C21H34N2O4 B247012 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine

2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine

Numéro de catalogue B247012
Poids moléculaire: 378.5 g/mol
Clé InChI: XSGXJXLAXIQGNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine, also known as DTBM-MO, is a synthetic compound that belongs to the class of morpholine-based drugs. It has been extensively studied in scientific research for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Mécanisme D'action

2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission in the brain. By binding to the receptor, 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine blocks the activity of dopamine and other ligands that bind to the receptor, leading to a decrease in dopamine signaling. This mechanism of action makes 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine a potential therapeutic agent for the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been shown to have several biochemical and physiological effects in scientific research. In vitro studies have demonstrated that it can inhibit the binding of dopamine and other ligands to the dopamine D2 receptor with high affinity and selectivity. In vivo studies in animal models have shown that 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine can decrease dopamine signaling in the brain and produce behavioral effects similar to those of other dopamine antagonists. However, the exact biochemical and physiological effects of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in humans are still unclear and require further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has several advantages for use in scientific research. It is a highly selective antagonist of the dopamine D2 receptor, which makes it a valuable tool for studying the function of this receptor in vitro and in vivo. In addition, it has been shown to have good stability and solubility properties, which make it easy to handle and store. However, there are also some limitations to the use of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in lab experiments. It is a synthetic compound, which means that it may have off-target effects or interact with other molecules in unexpected ways. In addition, its high affinity for the dopamine D2 receptor may make it difficult to distinguish between specific and non-specific binding.

Orientations Futures

There are several future directions for research on 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine. One area of interest is the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is the use of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine as a radioligand for imaging studies in PET and SPECT. In addition, further studies are needed to investigate the biochemical and physiological effects of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in humans and to determine its potential as a diagnostic or therapeutic agent for dopamine-related disorders. Finally, more research is needed to explore the limitations and potential pitfalls of using 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in lab experiments and to develop new tools and methods for studying the dopamine D2 receptor.

Méthodes De Synthèse

2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 2,3,4-trimethoxybenzaldehyde and piperidine. The final product is obtained through purification and isolation procedures, including column chromatography and recrystallization.

Applications De Recherche Scientifique

2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been studied for its potential applications in various scientific fields. In pharmacology, it has been shown to have a strong affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of Parkinson's disease and other neurological disorders. In biochemistry, it has been used as a tool to study the structure and function of the dopamine D2 receptor and its interactions with other molecules. In addition, 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been studied for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Propriétés

Formule moléculaire

C21H34N2O4

Poids moléculaire

378.5 g/mol

Nom IUPAC

2,6-dimethyl-4-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]morpholine

InChI

InChI=1S/C21H34N2O4/c1-15-12-23(13-16(2)27-15)18-8-10-22(11-9-18)14-17-6-7-19(24-3)21(26-5)20(17)25-4/h6-7,15-16,18H,8-14H2,1-5H3

Clé InChI

XSGXJXLAXIQGNN-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

SMILES canonique

CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.